![molecular formula C15H11BrN2O3 B2467699 3-溴-2-(4-甲氧基苯基)咪唑并[1,2-a]吡啶-6-羧酸 CAS No. 866145-46-2](/img/structure/B2467699.png)
3-溴-2-(4-甲氧基苯基)咪唑并[1,2-a]吡啶-6-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical research. The presence of the bromine atom and the methoxyphenyl group in its structure enhances its chemical reactivity and potential biological activity.
科学研究应用
3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, such as anticancer, antiviral, and anti-inflammatory properties.
Biological Research: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action.
Material Science: It is explored for its potential use in the development of new materials with specific properties, such as fluorescence or conductivity.
作用机制
Target of Action
Imidazo[1,2-a]pyridine derivatives have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been reported to show in vitro anti-tb activity against replicating and non-replicating tb . This suggests that these compounds may interact with their targets to inhibit the growth and replication of the TB bacteria.
Biochemical Pathways
Given the anti-tb activity of imidazo[1,2-a]pyridine derivatives , it can be inferred that these compounds likely interfere with the biochemical pathways essential for the survival and replication of TB bacteria.
Pharmacokinetics
One of the imidazo[1,2-a]pyridine derivatives, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing . This suggests that these compounds may have favorable pharmacokinetic properties.
Result of Action
The anti-tb activity of imidazo[1,2-a]pyridine derivatives suggests that these compounds may lead to a reduction in the bacterial load of tb .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an aldehyde or ketone, followed by bromination and subsequent functionalization to introduce the carboxylic acid group. The reaction conditions often require the use of catalysts, such as transition metals, and may involve heating and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in organic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while coupling reactions can produce biaryl compounds.
相似化合物的比较
Similar Compounds
2-(4-Methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid: Lacks the bromine atom, which may affect its reactivity and biological activity.
3-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid:
Uniqueness
The presence of both the bromine atom and the methoxyphenyl group in 3-Bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid makes it unique compared to similar compounds. These functional groups enhance its reactivity and potential for diverse biological activities, making it a valuable compound in scientific research and pharmaceutical development .
属性
IUPAC Name |
3-bromo-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O3/c1-21-11-5-2-9(3-6-11)13-14(16)18-8-10(15(19)20)4-7-12(18)17-13/h2-8H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHHFUJEMPIBHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
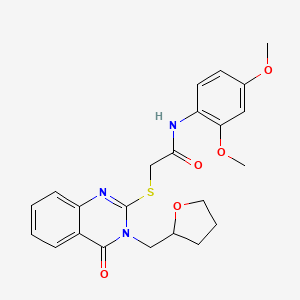
![Methyl 3-tert-butyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B2467617.png)

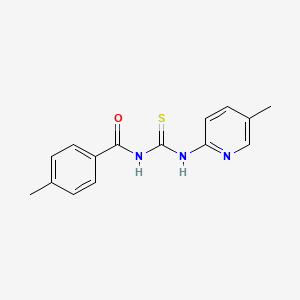

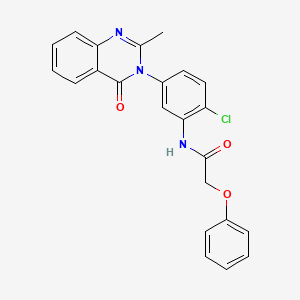
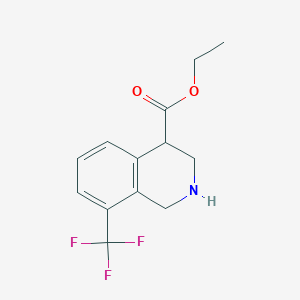

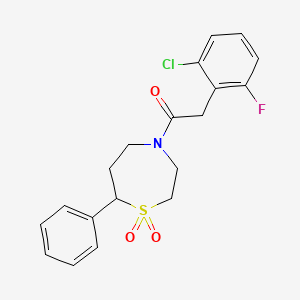




![2-methyl-N-(2-{3-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide](/img/structure/B2467637.png)
